Ethanedial bis(8-quinolinylhydrazone)

Description

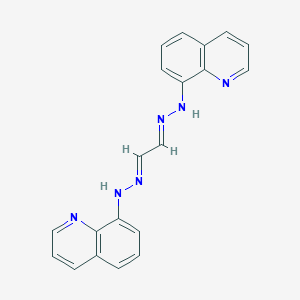

Ethanedial bis(8-quinolinylhydrazone) is a hydrazone-based compound derived from the condensation of ethanedial (glyoxal) with two equivalents of 8-quinolinylhydrazine. Its structure features a central ethanedial backbone linked to quinolinyl groups via hydrazone bonds. Quinoline derivatives are known for their chelating properties and biological activity, particularly in coordination chemistry and medicinal applications.

Properties

Molecular Formula |

C20H16N6 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-[(E)-[(2E)-2-(quinolin-8-ylhydrazinylidene)ethylidene]amino]quinolin-8-amine |

InChI |

InChI=1S/C20H16N6/c1-5-15-7-3-11-21-19(15)17(9-1)25-23-13-14-24-26-18-10-2-6-16-8-4-12-22-20(16)18/h1-14,25-26H/b23-13+,24-14+ |

InChI Key |

ZCXCUMOCPHMQDX-RNIAWFEPSA-N |

SMILES |

C1=CC2=C(C(=C1)NN=CC=NNC3=CC=CC4=C3N=CC=C4)N=CC=C2 |

Isomeric SMILES |

C1=CC2=C(N=CC=C2)C(=C1)N/N=C/C=N/NC3=CC=CC4=C3N=CC=C4 |

Canonical SMILES |

C1=CC2=C(C(=C1)NN=CC=NNC3=CC=CC4=C3N=CC=C4)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Glyoxal bis(N-methyl-N-phenylhydrazone)

- Structure: Glyoxal bis(N-methyl-N-phenylhydrazone) (CAS: 663603-43-8) replaces the quinolinyl groups in Ethanedial bis(8-quinolinylhydrazone) with N-methyl-N-phenylhydrazine substituents .

- Key Differences: Substituent Effects: The N-methyl and N-phenyl groups introduce steric bulk and increased lipophilicity compared to the planar quinoline moiety. This may reduce solubility in aqueous media but enhance membrane permeability. Applications: Unlike quinoline-based hydrazones, which are often explored for metal chelation or anticancer activity, Glyoxal bis(N-methyl-N-phenylhydrazone) is primarily used in organic synthesis as a ligand or intermediate .

Lenaldekar (LDK; 1H-indole-3-carbaldehyde 8-quinolinylhydrazone)

- Structure: Lenaldekar shares the 8-quinolinylhydrazone moiety but incorporates an indole-3-carbaldehyde core instead of ethanedial .

- Key Differences: Biological Activity: Lenaldekar demonstrates potent antileukemic activity, selectively killing T-cell acute lymphoblastic leukemia (T-ALL) cells in zebrafish and human primary leukemia models. Mechanism: The indole group in LDK may contribute to π-π stacking interactions with cellular targets, enhancing its bioactivity compared to simpler glyoxal-derived hydrazones.

Ethanedial Dioxime

- Structure: Ethanedial dioxime (glyoxime) replaces hydrazone bonds with oxime (-NOH) groups .

- Key Differences: Chemical Reactivity: Oximes are stronger chelators for transition metals (e.g., nickel, cobalt) compared to hydrazones, making ethanedial dioxime more suited for analytical chemistry (e.g., metal ion detection) .

Ethanedial bis(2H-1,2,4-triazino[5,6-b]indol-3-ylhydrazone)

- Structure: This compound (CAS: 140230-07-5) substitutes quinoline with triazinoindole groups, introducing additional nitrogen heterocycles .

- Complexation Behavior: The additional nitrogen atoms may allow for multidentate coordination, unlike the bidentate binding typical of quinolinylhydrazones .

Data Table: Comparative Analysis of Ethanedial bis(8-quinolinylhydrazone) and Analogues

Research Findings and Implications

- Structure-Activity Relationships: The quinoline group in Ethanedial bis(8-quinolinylhydrazone) likely enhances binding to transition metals (e.g., Cu²⁺, Fe³⁺), making it a candidate for catalytic or diagnostic applications. In contrast, substituents like indole (in LDK) or triazinoindole confer biological or electronic specificity .

- Biological vs. Industrial Utility : While LDK and similar hydrazones are explored in oncology, ethanedial dioxime’s agricultural use highlights the versatility of glyoxal-derived compounds based on functional group modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.